molecular formula C8H7NOS B1586176 5-Methylbenzo[d]thiazol-2(3H)-one CAS No. 40925-61-9

5-Methylbenzo[d]thiazol-2(3H)-one

Cat. No.: B1586176
CAS No.: 40925-61-9
M. Wt: 165.21 g/mol
InChI Key: CHCYXBPFWCRKIT-UHFFFAOYSA-N
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Description

“5-Methylbenzo[d]thiazol-2(3H)-one” is a chemical compound that has been studied for its potential applications in various fields . It is related to the benzo[d]thiazole class of compounds, which have been found to have significant biological activity .


Synthesis Analysis

The synthesis of “this compound” and related compounds has been described in the literature . The methods typically involve reactions with other organic compounds under specific conditions .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

“this compound” can participate in various chemical reactions . The nature of these reactions can depend on factors such as the presence of other compounds and the conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques . These properties can include factors such as density, boiling point, and molecular weight .

Scientific Research Applications

Corrosion Inhibition

A study by Rugmini Ammal et al. (2017) investigated the effectiveness of a compound related to 5-Methylbenzo[d]thiazol-2(3H)-one for the corrosion inhibition of mild steel in hydrochloric acid. The compound showed high inhibition activity, which was attributed to its adsorption properties, following Langmuir adsorption isotherm (Rugmini Ammal, Prajila, & Joseph, 2017).

Insecticidal Activity

Research by Maddila et al. (2015) explored the synthesis of tetrazole-linked triazole derivatives and evaluated their insecticidal activity. The study found that some compounds exhibited significant activity against Plodia interpunctella (Maddila, Pagadala, & Jonnalagadda, 2015).

Antimicrobial and Antiproliferative Properties

Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds, showing significant DNA protective ability and antimicrobial activity against specific strains. Some compounds exhibited cytotoxicity on cancer cell lines, highlighting their potential for chemotherapy drug development (Gür et al., 2020).

Material Science

The synthesis of N-heterocyclic carbene complexes of Au(I), Ag(I), and Pd(II) utilizing a methylpyridyl-substituted ligand was explored by Catalano and Etogo (2007). These complexes, particularly a luminescent coordination polymer, have implications for material science and catalysis (Catalano & Etogo, 2007).

Quantum Chemical Studies

A study by Qiao et al. (2017) focused on the structural characterization and quantum chemical calculations of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas, contributing to the understanding of molecular interactions and properties (Qiao et al., 2017).

Safety and Hazards

The safety and hazards associated with “5-Methylbenzo[d]thiazol-2(3H)-one” can depend on factors such as the amount of the compound and the manner in which it is used .

Future Directions

The future directions for research on “5-Methylbenzo[d]thiazol-2(3H)-one” could include further exploration of its potential applications, as well as the development of new synthesis methods and analytical techniques .

Biochemical Analysis

Biochemical Properties

5-Methylbenzo[d]thiazol-2(3H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. Studies have shown that derivatives of benzothiazole, including this compound, can inhibit monoamine oxidase (MAO) enzymes . These enzymes are responsible for the oxidative deamination of neurotransmitters, and their inhibition can have therapeutic implications for neurodegenerative and psychiatric disorders. The compound interacts with the active sites of MAO-A and MAO-B, forming stable complexes that prevent the enzymes from catalyzing their reactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of signaling pathways involved in cell proliferation and apoptosis . Additionally, this compound can alter the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. For example, its interaction with MAO enzymes involves the formation of hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex . This binding prevents the enzymes from interacting with their natural substrates, thereby inhibiting their catalytic activity. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy . Long-term studies have indicated that continuous exposure to this compound can lead to adaptive changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic window and potential toxicity. It has been observed that low to moderate doses of the compound can produce beneficial effects, such as neuroprotection and anti-inflammatory activity . High doses can lead to adverse effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of dose optimization to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of this compound, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways are essential for the detoxification and elimination of the compound from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific organelles, such as mitochondria and the endoplasmic reticulum . This localization is crucial for its biological activity, as it allows the compound to interact with its target enzymes and proteins effectively.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This distribution is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The localization of this compound in these compartments allows it to modulate cellular processes such as energy production, gene expression, and signal transduction.

Properties

IUPAC Name

5-methyl-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-2-3-7-6(4-5)9-8(10)11-7/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCYXBPFWCRKIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384262
Record name 5-Methylbenzo[d]thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727946
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

40925-61-9
Record name 5-Methylbenzo[d]thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Analogous to Example 2(a), 2-acetyl-5-methyl-2-(3H)-benzothiazolone, m.p. 86°-88° C. (from isooctane/diisopropyl ether), was prepared with a yield of 51% of theory, starting from [(4-methyl-2-nitrophenyl)thio]-acetic acid. This intermediate was subsequently treated with 5 N hydrochloric acid analogous to Example 2(b). 5-Methyl-2(3H)-benzothiazolone was obtained with a yield of 74% of theory; m.p. 178°-180° C. (from ethanol/water 1:1).
[Compound]
Name
2-acetyl-5-methyl-2-(3H)-benzothiazolone
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reactant
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isooctane diisopropyl ether
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reactant
Reaction Step One
Name
[(4-methyl-2-nitrophenyl)thio]-acetic acid
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0 (± 1) mol
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reactant
Reaction Step Two
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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